1-Bromo-2,4-difluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

One notable property of this compound is its regioselective lithiation. When treated with strong bases like n-butyllithium, it undergoes lithium-halogen exchange exclusively at the carbon atom adjacent to both the bromine and fluorine atoms (position 6). This selective reactivity is attributed to the synergistic effect of the electron-withdrawing nature of both halogens, making the neighboring carbon more acidic and susceptible to deprotonation.[1] This property allows for the introduction of various functional groups at a specific site on the molecule, leading to the synthesis of diverse organic compounds.

Applications in Medicinal Chemistry

1-Bromo-2,4-difluorobenzene has found applications in the development of pharmaceutically relevant molecules.

Enantioselective synthesis

It has been employed as a key intermediate in the enantioselective preparation of the central core of chiral azole antifungal agents through a chemoenzymatic process.[2] This method provides access to these potent antifungal drugs in their pure, single-handed form, which is crucial for their therapeutic efficacy and safety.

Novel drug discovery

It has also been used in the synthesis of (2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)-propan-1-one, a novel compound with potential applications in drug discovery. [] This research demonstrates the potential of 1-bromo-2,4-difluorobenzene as a building block for the development of new therapeutic agents.

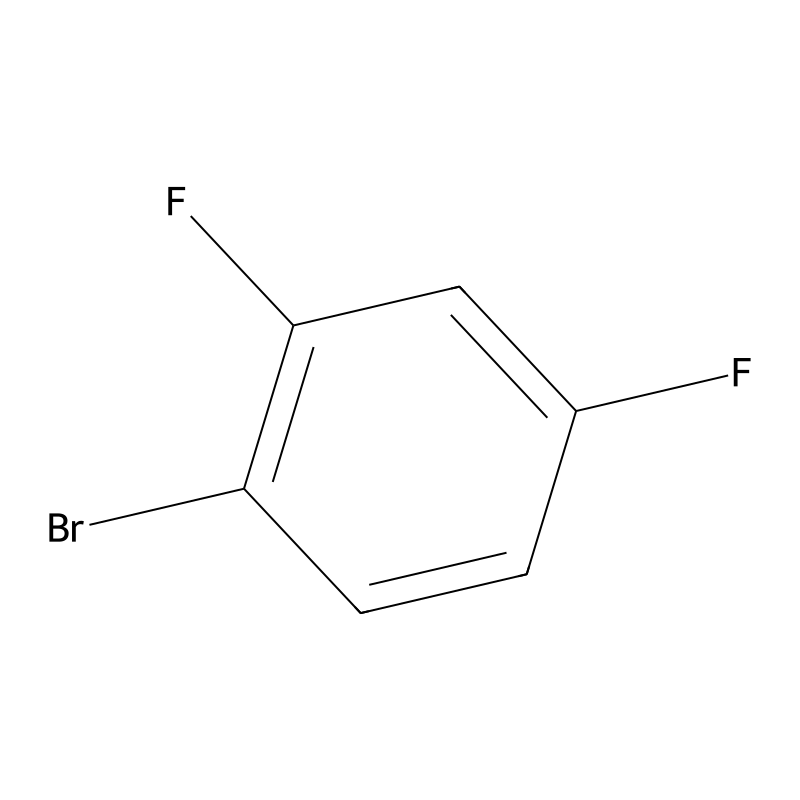

1-Bromo-2,4-difluorobenzene is an aromatic compound with the molecular formula C₆H₃BrF₂ and a CAS number of 348-57-2. It appears as a colorless liquid with a faint, sweet odor . This compound is characterized by the presence of bromine and two fluorine atoms attached to a benzene ring, specifically at the 1, 2, and 4 positions. The structure can be represented as follows:

textF |Br-C | C / \ F C | C

The compound is known for its unique properties, including its reactivity due to the electronegative fluorine atoms, which influence its chemical behavior and interactions with other substances.

- Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles in reactions such as the formation of phenolic compounds or amines.

- Electrophilic Aromatic Substitution: The fluorine atoms can direct electrophilic substitution to the ortho and para positions relative to themselves, allowing for further functionalization of the benzene ring.

- Reduction Reactions: Under certain conditions, it can undergo reduction to yield difluorobenzene derivatives.

These reactions highlight its versatility in organic synthesis and its potential utility in creating more complex molecules .

Several methods exist for synthesizing 1-bromo-2,4-difluorobenzene:

- Halogenation of Difluorobenzene: This involves treating difluorobenzene with bromine in the presence of a catalyst or under specific conditions to introduce the bromine atom.

- Electrophilic Aromatic Substitution: Starting from 2,4-difluorotoluene or similar precursors, bromination can be achieved using brominating agents.

- Direct Fluorination: Fluorination techniques may also be employed to achieve the desired substitution pattern before introducing bromine .

These methods demonstrate the compound's accessibility for research and industrial applications.

1-Bromo-2,4-difluorobenzene finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in synthesizing pharmaceuticals and agrochemicals.

- Material Science: The compound may be utilized in developing new materials with specific properties due to its unique electronic characteristics.

- Chemical Research: It is often used in studies investigating reaction mechanisms involving halogenated compounds .

Interaction studies involving 1-bromo-2,4-difluorobenzene primarily focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for predicting its behavior in synthetic pathways and potential biological effects.

Research indicates that compounds with fluorine substituents often exhibit enhanced reactivity due to the electronegative nature of fluorine, which can stabilize intermediates during

Several compounds share structural similarities with 1-bromo-2,4-difluorobenzene. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Bromo-3-fluorobenzene | C₆H₄BrF | Bromine at position 1 and fluorine at position 3 |

| 1-Chloro-2,4-difluorobenzene | C₆H₃ClF₂ | Chlorine instead of bromine |

| 1-Bromo-4-fluorobenzene | C₆H₄BrF | Bromine at position 1 and fluorine at position 4 |

Uniqueness of 1-Bromo-2,4-Difluorobenzene

What distinguishes 1-bromo-2,4-difluorobenzene from these similar compounds is its specific arrangement of halogens on the benzene ring. This unique substitution pattern influences its chemical reactivity and potential applications in organic synthesis more than other configurations might allow .

Bromination of m-Difluorobenzene

The direct bromination of m-difluorobenzene remains the most industrially viable route for producing 1-bromo-2,4-difluorobenzene. This method leverages electrophilic aromatic substitution (EAS) mechanisms, where bromine acts as the electrophile under catalytic conditions.

Solvent-Free Bromination Protocols

Solvent-free bromination protocols offer enhanced atom economy and reduced waste. A patented method (CN1944361A) involves reacting m-difluorobenzene with bromine (Br₂) in the absence of solvents, using iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) as catalysts. Key parameters include:

- Temperature: 40–60°C

- Molar ratio (Br₂:m-difluorobenzene): 1:1 to 1.1:1

- Yield: 70–85%

This method avoids side products like 1-bromo-3,5-difluorobenzene, which form under photochemical bromination.

Catalytic Systems

Catalytic systems using copper bromide (CuBr) and hydrobromic acid (HBr) have been optimized for regioselective bromination. For example, a zirconium metal–organic framework (MOF) confining mononuclear bipyridyl-iron(III) chloride (bpy-UiO-FeCl₃) achieves 94% yield in oxidative bromination with H₂O₂ and KBr.

| Catalyst | Conditions | Yield | Regioselectivity |

|---|---|---|---|

| FeCl₃ | Solvent-free, 50°C | 85% | >99% |

| bpy-UiO-FeCl₃ | H₂O₂/KBr, 25°C | 94% | 98% |

| CuBr/HBr | Steam distillation, 100°C | 83% | 95% |

Temperature and Molar Ratio Optimization

Higher temperatures (>60°C) promote polybromination, while sub-stoichiometric bromine (0.9 equiv.) reduces di-brominated byproducts. Kinetic studies show that FeCl₃ accelerates the reaction 10-fold compared to AlCl₃.

Diazonium Salt Reactions

The Sandmeyer reaction provides an alternative pathway for introducing bromine via diazonium intermediates.

Diazotization and Copper Bromide Complexation

3,5-Difluoroaniline is diazotized with sodium nitrite (NaNO₂) in HBr at 0–10°C, followed by reaction with CuBr/HBr under steam distillation:

- Diazotization:

$$ \text{C}6\text{H}3\text{F}2\text{NH}2 + \text{NaNO}2 + 2\text{HBr} \rightarrow \text{C}6\text{H}3\text{F}2\text{N}2^+ \text{Br}^- + \text{NaBr} + 2\text{H}2\text{O} $$ - Sandmeyer reaction:

$$ \text{C}6\text{H}3\text{F}2\text{N}2^+ \text{Br}^- + \text{CuBr} \rightarrow \text{C}6\text{H}3\text{F}2\text{Br} + \text{N}2 \uparrow + \text{CuBr}_2 $$

This method achieves 83% yield with high purity (>98%).

Alternative Synthetic Routes

Lithiation of Halogenated Precursors

1-Bromo-2,4-difluorobenzene undergoes lithiation at the C-3 position when treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF). Trapping with acetone yields 6-bromo-2,3-difluorobenzoic acid (84% yield):

$$ \text{C}6\text{H}3\text{BrF}2 + \text{LDA} \rightarrow \text{C}6\text{H}2\text{BrF}2\text{Li} \xrightarrow{\text{(CH}3\text{)}2\text{CO}} \text{C}9\text{H}7\text{BrF}2\text{O}2 $$

Electrophilic Aromatic Substitution

The electronic landscape of 1-bromo-2,4-difluorobenzene is shaped by the synergistic effects of bromine and fluorine substituents. Bromine, a strongly electron-withdrawing meta-directing group, and fluorine, an ortho/para-directing substituent with competing inductive and resonance effects, create a unique reactivity profile. The fluorine atoms at positions 2 and 4 exert a deactivating influence through inductive electron withdrawal, while bromine at position 1 further reduces the electron density of the aromatic ring. This combination directs electrophilic attack to specific positions, though the steric and electronic constraints of polyhalogenation often favor non-traditional pathways such as directed metallation over classical electrophilic substitution [4].

Directed Lithiation and Functionalization

The lithiation behavior of 1-bromo-2,4-difluorobenzene has been extensively studied as a model for regioselective functionalization in polyhalogenated systems. Treatment with lithium diisopropylamide (LDA) or butyllithium in tetrahydrofuran (THF) induces deprotonation at the position ortho to both fluorine substituents (C-3), yielding a stabilized lithio intermediate. This selectivity arises from the synergistic electron-withdrawing effects of adjacent fluorine atoms, which acidify the C-3 proton (pKa ≈ 27–29 in THF) [4]. Subsequent quenching with electrophiles enables the introduction of diverse functional groups:

- Acetone trapping produces 2-(3-bromo-2,4-difluorophenyl)propan-2-ol in 58–74% yield [4]

- Carbon dioxide insertion generates 6-bromo-2,3-difluorobenzoic acid, a key intermediate for pharmaceutical applications [2]

The solvent system critically modulates reactivity. While THF promotes autometallation pathways, diethyl ether favors bromine-lithium exchange, enabling divergent synthetic strategies from the same starting material [4].

Selectivity in Polyhalogenated Systems

The interplay between halogen substituents creates a hierarchy of reactive sites. Comparative studies demonstrate:

| Position | Substituents | Relative Reactivity | Primary Pathway |

|---|---|---|---|

| C-1 | Br (meta-directing) | Low | Bromine-lithium exchange |

| C-3 | H (ortho to F×2) | High | Deprotonation |

| C-5 | H (para to Br) | Moderate | Electrophilic attack |

This regiochemical control enables precise construction of polysubstituted aromatic architectures. For instance, sequential functionalization at C-3 followed by Suzuki coupling at C-1 provides access to tetra-substituted biaryl systems [2] [4].

Cross-Coupling Reactions

Suzuki-Miyaura Coupling with Boronic Acids

The bromine substituent in 1-bromo-2,4-difluorobenzene serves as an effective leaving group in palladium-catalyzed cross-couplings. Under standard Suzuki conditions (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C), the compound couples with aryl boronic acids to yield 2,4-difluorobiphenyl derivatives. Key reaction parameters include:

- Electronic effects: Electron-deficient boronic acids couple preferentially (krel = 3.2 vs. electron-rich analogs)

- Steric tolerance: Ortho-substituted partners require elevated temperatures (ΔT ≈ 40°C) for complete conversion

- Catalyst optimization: Bulky phosphine ligands (e.g., SPhos) suppress protodehalogenation side reactions [2]

A representative transformation yields (2S)-1-(2,4-difluorophenyl)-2-(1,1-dimethyl-1-sila-ethoxy)propan-1-one, a chiral building block for azole antifungals [2].

Palladium-Catalyzed C–C Bond Formation

Beyond Suzuki couplings, the bromide participates in diverse palladium-mediated transformations:

- Stille couplings with trimethylstannanes proceed at −78°C using Pd₂(dba)₃/AsPh₃

- Negishi reactions require in situ transmetallation from organozinc reagents

- Carbonylative couplings under CO atmosphere (1 atm) generate ketone products

Notably, the electron-withdrawing fluorine substituents accelerate oxidative addition to Pd⁰ by 2–3 orders of magnitude compared to non-fluorinated analogs [4].

Noncovalent Interaction Dynamics

Halogen Bonding in Dimeric Structures

Crystallographic studies reveal Br···F interactions (2.98–3.12 Å) that stabilize dimeric packing motifs. The bromine σ-hole (VS,max = 34.5 kcal/mol) engages in orthogonal interactions with fluorine lone pairs, creating supramolecular synthons that direct crystal growth along the axis [1].

π-Stacking and C–H/π Interactions

The electron-deficient aromatic ring participates in offset π-stacking (3.45 Å interplanar distance) with complementary arenes. Parallel-displaced geometries maximize quadrupole-quadrupole interactions (−ΔG ≈ 2.8 kcal/mol). Additionally, edge-to-face C–H/π contacts (2.72 Å) between fluorine-substituted carbons and adjacent rings contribute to lattice stabilization [1] [4].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 106 companies. For more detailed information, please visit ECHA C&L website;

Of the 10 notification(s) provided by 105 of 106 companies with hazard statement code(s):;

H226 (96.19%): Flammable liquid and vapor [Warning Flammable liquids];

H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (94.29%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant